6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
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Overview
Description
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-fluoroanilino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-fluoroaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione. The reaction is facilitated by the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and is carried out in an ethanol solvent under microwave irradiation . The reaction conditions include a temperature range of 20-50°C and an open atmosphere system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate (CAN) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.
Biological Studies: It is used in research to understand its interactions with biological molecules such as DNA and proteins.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with cellular components. The compound can disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . Additionally, its redox properties allow it to participate in electron transfer reactions, which can modify the biological activity of crucial cellular molecules such as DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoroanilino)-1,4-naphthoquinone: Known for its antifungal
Biological Activity
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic compound within the benzothiazole family, characterized by a unique molecular structure that enhances its biological activity. This compound has garnered attention due to its potential applications in cancer therapy and antibacterial treatments. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10FN3O2S. Its structure includes:
- A benzothiazole core
- A fluorinated aniline substituent at the sixth position
- Two methyl groups at the second and fifth positions
These structural features are critical for its biological activity, influencing its lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The compound's cytotoxic effects were measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 120 | Induction of apoptosis |
BICR18 | 150 | Cell cycle arrest |
U87 | 130 | ROS generation |
The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), leading to cell death.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Molecular docking studies have indicated that this compound interacts with specific enzymes involved in cancer progression and bacterial resistance. The binding affinity with these targets suggests a potential therapeutic role in inhibiting tumor growth and combating bacterial infections.
Case Studies
A recent study investigated the effects of this compound on HeLa cells. The results indicated significant increases in early and late apoptosis rates after treatment with varying concentrations of the compound for 24 hours.
Table 3: Apoptosis Induction in HeLa Cells
Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
Control | 0.3 | 0.4 |
50 | 5.0 | 1.5 |
100 | 9.0 | 1.8 |
200 | 15.0 | 6.0 |
This data illustrates the compound's capability to induce apoptosis in cancer cells effectively.
Properties
CAS No. |
650635-83-9 |
---|---|
Molecular Formula |
C15H11FN2O2S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChI Key |
OSVGEAUKJRTBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F |
Origin of Product |
United States |
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